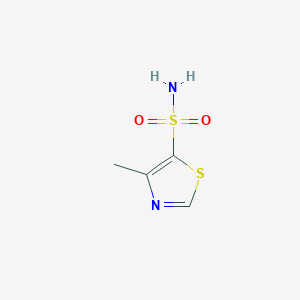

4-Methyl-1,3-thiazole-5-sulfonamide

Descripción

4-Methyl-1,3-thiazole-5-sulfonamide is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at position 4 and a sulfonamide group at position 5. The thiazole core, a five-membered ring containing sulfur and nitrogen, confers unique electronic and steric properties, making this compound of interest in medicinal chemistry and materials science. Sulfonamide groups are known for their role in enhancing bioavailability and binding affinity in drug design due to their hydrogen-bonding capabilities and moderate acidity .

Propiedades

IUPAC Name |

4-methyl-1,3-thiazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2S2/c1-3-4(9-2-6-3)10(5,7)8/h2H,1H3,(H2,5,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLGJCCKEZVKVSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

4-Methyl-1,3-thiazole-5-sulfonamide has been investigated for its antimicrobial properties, particularly against resistant strains of bacteria and fungi. Research indicates that derivatives of thiazole compounds exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, with some compounds showing efficacy against drug-resistant strains .

Case Study: Antibacterial Efficacy

A study demonstrated that certain thiazole derivatives had minimum inhibitory concentrations (MICs) ranging from 0.98 to 3.9 µg/mL against S. aureus, significantly outperforming traditional antibiotics like ampicillin . Another research effort highlighted the potential of thiazole derivatives in targeting methicillin-resistant S. aureus (MRSA), showcasing their role as promising candidates for new antibiotic therapies .

Anticancer Activity

The addition of a methyl group on the thiazole ring has been shown to enhance anticancer activity against various cancer cell lines. For instance, a derivative demonstrated notable activity against Caco-2 cells, indicating potential for further development as an anticancer agent .

Agricultural Applications

Agrochemical Development

The compound's antimicrobial properties extend to agricultural applications, where it is being explored for use in developing agrochemicals. Its efficacy against plant pathogens positions it as a candidate for protecting crops from bacterial and fungal infections .

Case Study: Efficacy Against Plant Pathogens

Research has indicated that thiazole derivatives can inhibit the growth of various plant pathogens, suggesting their potential utility in crop protection strategies. The incorporation of these compounds into agrochemical formulations could enhance their effectiveness against resistant strains.

Material Science

Chemical Synthesis Intermediates

In material science, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives that can be tailored for specific applications in polymer chemistry and materials engineering .

Table: Comparison of Thiazole Derivatives

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| This compound | Methyl group at position 4 | Exhibits antimicrobial and anticancer properties |

| 2-Methoxy-4-methyl-1,3-thiazole-5-sulfonamide | Methoxy group at position 2 | Used as an intermediate in organic synthesis |

| 2-Butanoyl-4-methyl-1,3-thiazole-5-sulfonamide | Butanoyl group at position 2 | Explored for broader biological activity |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Key Observations:

- Sulfonamide vs. Carboxylic Acid: Replacing the sulfonamide group (as in the target compound) with a carboxylic acid (e.g., ) alters acidity and solubility.

- Amino Substitution: The addition of an amino group at C2 () increases polarity, which may improve water solubility but reduce lipid bilayer penetration .

- Heterocycle Variation : Thiadiazole derivatives () exhibit superior antimycobacterial activity compared to thiazoles, likely due to increased ring strain and electronic effects enhancing target interaction .

Métodos De Preparación

Sulfonation Reaction Conditions

The sulfonation step typically employs fuming sulfuric acid (20–30% SO₃) at temperatures between 80–100°C for 4–6 hours . Under these conditions, the methyl group at position 4 activates the adjacent position 5 for electrophilic substitution, yielding 4-methyl-1,3-thiazole-5-sulfonic acid with >85% regioselectivity.

Key Parameters:

Conversion to Sulfonyl Chloride

The sulfonic acid intermediate is converted to the corresponding sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) .

Procedure :

-

4-Methyl-1,3-thiazole-5-sulfonic acid is suspended in dry dichloromethane (DCM) .

-

PCl₅ (1.2 equivalents) is added portion-wise at 0–5°C to prevent exothermic decomposition.

-

The mixture is stirred at room temperature for 2–3 hours , yielding 4-methyl-1,3-thiazole-5-sulfonyl chloride as a pale yellow solid (yield: 70–75%).

Optimization Considerations:

-

Moisture control : Anhydrous conditions are critical to avoid hydrolysis of PCl₅.

-

Stoichiometry : Excess PCl₅ (1.2–1.5 eq.) ensures complete conversion.

Amination of Sulfonyl Chloride

The final step involves nucleophilic substitution of the sulfonyl chloride with ammonia to form the sulfonamide.

Reaction Protocol

Purification and Characterization

The crude product is purified via recrystallization from ethanol/water (1:1) . Structural confirmation employs:

-

1H NMR : A singlet at δ 2.45 ppm (3H, CH₃) and absence of NH₂ signals confirm successful sulfonamide formation.

-

IR spectroscopy : Peaks at 1320 cm⁻¹ (S=O asymmetric stretch) and 1160 cm⁻¹ (S=O symmetric stretch) validate the sulfonamide group.

Alternative Synthetic Routes

Hantzsch Thiazole Synthesis with Pre-functionalized Components

This method constructs the thiazole ring with the sulfonamide group already in place.

Steps :

-

α-Haloketone precursor : 5-Chloro-4-methylthiazole-2-sulfonamide is prepared by reacting thiourea with 2-chloro-4-methyl-5-sulfonamidoacetophenone in ethanol under reflux.

-

Cyclization : The intermediate undergoes cyclization in the presence of NaOH (10% w/v) at 60°C for 3 hours , yielding the target compound (yield: 65–70%).

Advantages:

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability:

Continuous Flow Reactor System

Yield and Purity:

Challenges and Mitigation Strategies

Comparative Analysis of Methods

| Parameter | Sulfonation Route | Hantzsch Route |

|---|---|---|

| Yield | 70–75% | 65–70% |

| Purity | ≥99% | 95–98% |

| Scalability | High (continuous flow) | Moderate (batch) |

| Cost | Low (bulk reagents) | High (specialized precursors) |

Q & A

Q. How are advanced analytical techniques applied to resolve stereochemical ambiguities?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structures using SHELXL for absolute configuration determination .

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IG with hexane/isopropanol mobile phases .

- Circular Dichroism (CD) : Confirm chirality in solution phase for bioactive conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.